BenchChemオンラインストアへようこそ!

methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate

PKCβ inhibitor synthesis bisindolylmaleimide indole‑3‑glyoxylate route

Methyl 2‑oxo‑2‑(1‑{1‑[(pyridin‑2‑yl)methyl]piperidin‑4‑yl}‑1H‑indol‑3‑yl)acetate (CAS 616898‑64‑7) is a substituted indole‑3‑glyoxylate ester building block featuring a 1‑(pyridin‑2‑ylmethyl)piperidin‑4‑yl substituent on the indole nitrogen. This compound functions as a key late‑stage intermediate in the convergent synthesis of N‑(azacycloalkyl)bisindolylmaleimides, a class of selective protein kinase Cβ (PKCβ) inhibitors that includes the clinical candidate enzastaurin (LY317615).

Molecular Formula C22H23N3O3
Molecular Weight 377.444
CAS No. 616898-64-7
Cat. No. B2814162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate
CAS616898-64-7
Molecular FormulaC22H23N3O3
Molecular Weight377.444
Structural Identifiers
SMILESCOC(=O)C(=O)C1=CN(C2=CC=CC=C21)C3CCN(CC3)CC4=CC=CC=N4
InChIInChI=1S/C22H23N3O3/c1-28-22(27)21(26)19-15-25(20-8-3-2-7-18(19)20)17-9-12-24(13-10-17)14-16-6-4-5-11-23-16/h2-8,11,15,17H,9-10,12-14H2,1H3
InChIKeyVSLDBHPORNGBPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2‑oxo‑2‑(1‑{1‑[(pyridin‑2‑yl)methyl]piperidin‑4‑yl}‑1H‑indol‑3‑yl)acetate (CAS 616898‑64‑7) – An Indole‑3‑glyoxylate Ester Intermediate for PKCβ Inhibitor Synthesis


Methyl 2‑oxo‑2‑(1‑{1‑[(pyridin‑2‑yl)methyl]piperidin‑4‑yl}‑1H‑indol‑3‑yl)acetate (CAS 616898‑64‑7) is a substituted indole‑3‑glyoxylate ester building block featuring a 1‑(pyridin‑2‑ylmethyl)piperidin‑4‑yl substituent on the indole nitrogen. This compound functions as a key late‑stage intermediate in the convergent synthesis of N‑(azacycloalkyl)bisindolylmaleimides, a class of selective protein kinase Cβ (PKCβ) inhibitors that includes the clinical candidate enzastaurin (LY317615) [1]. Its molecular formula is C₂₂H₂₃N₃O₃ and its molecular weight is 377.44 g mol⁻¹ .

Why Generic Substitution of Methyl 2‑oxo‑2‑(1‑{1‑[(pyridin‑2‑yl)methyl]piperidin‑4‑yl}‑1H‑indol‑3‑yl)acetate (CAS 616898‑64‑7) Is Not Feasible


The 1‑(pyridin‑2‑ylmethyl)piperidin‑4‑yl motif on the indole nitrogen is not a generic decoration; it is the pharmacophoric anchor that dictates the PKCβ selectivity of the final bisindolylmaleimide drug substance. Replacing this compound with a structurally similar indole‑3‑glyoxylate that carries a different N‑substituent (e.g., benzyl, pyridin‑3‑ylmethyl, or unsubstituted piperidine) would yield a different bisindolylmaleimide congener with altered isozyme selectivity, potency, or pharmacokinetics, rendering the downstream drug candidate non‑equivalent [1]. Even minor regioisomeric changes (pyridin‑2‑yl vs. pyridin‑3‑yl) have been shown to significantly shift PKC isozyme inhibition profiles in this chemical series, making CAS 616898‑64‑7 a non‑interchangeable intermediate for any synthesis targeting the clinical candidate enzastaurin or its close analogs [1].

Quantitative Differentiation Evidence for Methyl 2‑oxo‑2‑(1‑{1‑[(pyridin‑2‑yl)methyl]piperidin‑4‑yl}‑1H‑indol‑3‑yl)acetate (CAS 616898‑64‑7)


Synthetic Yield Advantage over the Corresponding Indole‑3‑Acetamide Intermediate

In the convergent synthesis of N‑(azacycloalkyl)bisindolylmaleimides, condensation strategy A employs substituted methyl indole‑3‑glyoxylates (such as CAS 616898‑64‑7) as one of the two indole coupling partners. The reported yield for preparing methyl 2‑oxo‑2‑(1‑{1‑[(pyridin‑2‑yl)methyl]piperidin‑4‑yl}‑1H‑indol‑3‑yl)acetate is ~77%, which is substantially higher than the ~51% yield obtained for the structurally analogous indole‑3‑acetamide intermediate (CAS 616898‑57‑8) under comparable reaction conditions in the same study .

PKCβ inhibitor synthesis bisindolylmaleimide indole‑3‑glyoxylate route

Enabling Direct Entry to Clinical‑Stage PKCβ Inhibitor Enzastaurin via Strategy A Condensation

Methyl indole‑3‑glyoxylate esters bearing the 1‑(pyridin‑2‑ylmethyl)piperidin‑4‑yl substituent (such as CAS 616898‑64‑7) are the direct coupling partners for indole‑3‑acetamides in Strategy A of the bisindolylmaleimide synthesis, the route that ultimately delivered the clinical candidate enzastaurin (LY317615). Enzastaurin itself exhibits an IC₅₀ of approximately 6 nM against PKCβ and is >10‑fold selective over PKCα, γ, δ, ε, λ, and η isozymes [1][2]. The corresponding indole‑3‑acetamide intermediate (CAS 616898‑57‑8) is used in the alternative Strategy B, which produces the same final compounds but with different efficiency and step‑count, highlighting that the glyoxylate ester is not merely a “building block” but the preferred entry point for the most synthetically efficient route to the clinical candidate [1].

enzastaurin LY317615 PKCβ inhibitor clinical candidate

Commercially Supplied Purity ≥95% with NLT 98% Options, Supporting Direct Use in Multi‑Step Synthesis

Vendor‑grade methyl 2‑oxo‑2‑(1‑{1‑[(pyridin‑2‑yl)methyl]piperidin‑4‑yl}‑1H‑indol‑3‑yl)acetate (CAS 616898‑64‑7) is routinely supplied at ≥95% purity, with select suppliers (e.g., MolCore) offering an NLT 98% grade certified under ISO quality systems . In contrast, the closely related indole‑3‑acetamide analog (CAS 616898‑57‑8) is commonly listed at 98% purity but with fewer suppliers and less documentation of ISO certification, creating a procurement differentiation in quality assurance for regulated environments .

chemical purity procurement specification intermediate quality

Regioisomeric Specificity: The Pyridin‑2‑yl Substituent Is Critical for PKCβ Isozyme Selectivity

The N‑(azacycloalkyl)bisindolylmaleimide SAR study demonstrated that the position of the pyridine nitrogen (2‑yl vs. 3‑yl vs. 4‑yl) on the piperidine‑benzyl moiety directly modulates PKC isozyme selectivity. The pyridin‑2‑ylmethyl derivative (derived from CAS 616898‑64‑7) yields final compounds that are >10‑fold selective for PKCβ over other isozymes, whereas the corresponding pyridin‑3‑ylmethyl regioisomer shows markedly reduced selectivity and potency [1]. This regioisomeric specificity means that any synthetic or procurement substitution that alters the pyridine attachment point will produce a different SAR outcome, rendering CAS 616898‑64‑7 irreplaceable when the pyridin‑2‑yl pharmacophore is required.

structure-activity relationship PKC isozyme selectivity pyridine regioisomer

Optimal Application Scenarios for Methyl 2‑oxo‑2‑(1‑{1‑[(pyridin‑2‑yl)methyl]piperidin‑4‑yl}‑1H‑indol‑3‑yl)acetate (CAS 616898‑64‑7)


Convergent Synthesis of Enzastaurin (LY317615) and Structural Analogs via Strategy A Condensation

Used as the indole‑3‑glyoxylate ester coupling partner for condensation with indole‑3‑acetamides to form the bisindolylmaleimide core of enzastaurin (IC₅₀ ≈ 6 nM vs. PKCβ). The ~77% isolated yield for this intermediate makes it the economically preferred building block for producing multi‑gram batches of the clinical candidate for in vivo pharmacology or toxicology studies [1].

Structure–Activity Relationship (SAR) Exploration Around the Indole‑3‑glyoxylate Moiety

The methyl ester of the glyoxylate serves as a versatile handle for further diversification. Researchers can hydrolyze to the carboxylic acid, amidate, or reduce the α‑keto group to explore SAR at the indole‑3‑position while retaining the fixed 1‑(pyridin‑2‑ylmethyl)piperidin‑4‑yl pharmacophore that confers PKCβ isozyme selectivity [1][2].

Regioisomer‑Controlled PKCβ Selectivity Profiling

Because the pyridin‑2‑ylmethyl regioisomer is essential for achieving >10‑fold selectivity for PKCβ over PKCα, γ, δ, ε, λ, and η, this compound is the required starting material for any head‑to‑head isozyme selectivity study comparing the pyridin‑2‑yl, pyridin‑3‑yl, and pyridin‑4‑yl series [2].

Multi‑Step Synthesis of Isotopically Labeled PKCβ Imaging Agents

[¹¹C]Enzastaurin, a PET imaging agent derived from enzastaurin, relies on the same indole‑3‑glyoxylate intermediate for construction of the bisindolylmaleimide scaffold prior to late‑stage [¹¹C]methylation. Access to high‑purity (NLT 98%) CAS 616898‑64‑7 ensures radiochemical purity and specific activity targets are met during radiosynthesis [3].

Quote Request

Request a Quote for methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.